molecular formula C6H6N2O2 B188573 6-Aminopyridine-2-carboxylic acid CAS No. 23628-31-1

6-Aminopyridine-2-carboxylic acid

Cat. No. B188573
CAS RN: 23628-31-1
M. Wt: 138.12 g/mol
InChI Key: NMCKJFCJIHCHIS-UHFFFAOYSA-N
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Description

6-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis, agricultural fields, and in dyestuffs . It is also used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists .


Synthesis Analysis

The synthesis of 6-Aminopyridine-2-carboxylic acid involves heating a suspension of 2-acetylaminopyridine-6-carboxylic acid in 2.5 N NaOH at 80° C for 1.5 hours under a nitrogen atmosphere . The resulting solution is cooled and acidified with cold 3N HCl. The precipitate obtained is filtered and washed successively with water and acetonitrile .


Chemical Reactions Analysis

6-Aminopyridine-2-carboxylic acid is used as a reagent in the preparation of pharmaceuticals, such as ghrelin receptor antagonists . It is also used in the synthesis of SHAPE reagents .


Physical And Chemical Properties Analysis

6-Aminopyridine-2-carboxylic acid is a pale cream powder . It is soluble in hot water . Its empirical formula is C6H6N2O2 and its formula weight is 138.12 .

Scientific Research Applications

  • Organic Synthesis

    • 6-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis . It’s used to create a variety of organic compounds, which are then used in a wide range of applications.
  • Crystallography

    • A compound based on central Cu(II) ions and 6-aminopyridine-2-carboxylicato (L −) (L) ligand was reported . This compound was synthesized under hydrothermal conditions.
    • The title compound was prepared under the hydrothermal conditions. A mixture of Cu (OAc) 2 ⋅H 2 O (20.0 mg, 0.1 mmol), 6-aminopyridine-2-carboxylic acid (13.8 mg, 0.1 mmol) and 8 mL distilled water in a 20 mL Teflon-lined autoclave was kept under autogenous pressure at 353 K for 2 days. After cooling to room temperature at a rate of 5 K h −1, green crystals were collected by filtration and washed with distilled water .
    • The crystal structure of the compound was determined, and the results were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .
  • N-Monoalkylation of Aminopyridines

    • The N-monoalkylation of 2- or 3-aminopyridines by a carboxylic acid and sodium borohydride afforded the corresponding alkylaminopyridine under mild conditions in good yields . N-Alkylaminopyridines are important intermediate for preparing N-containing heterocycles, such as “flytrap” aminopyridinium-based anion hosts and pharmaceuticals .
    • The reaction proceeds smoothly under very mild conditions to afford the corresponding alkylaminopyridine in good yields . Sodium borohydride was added to a stirring mixture of aminopyridine and carboxylic acid in THF . The mixture was stirred for 0.5 to 2 h and the progress of the reaction was monitored by GC-MS .
    • The product was obtained after the usual work-up . This alkylation procedure is simple and practical, and the utility of this reaction could be extended to 2-aminopyridine, 3-aminopyridine and with carboxylic acids such as formic, acetic, propanoic, butanoic and trifluoroacetic acid .

Safety And Hazards

6-Aminopyridine-2-carboxylic acid is harmful if swallowed and causes serious eye irritation . It may also cause skin and respiratory irritation . It is recommended to wash skin thoroughly after handling, avoid eating, drinking, or smoking when using this product, and wear eye and face protection .

properties

IUPAC Name

6-aminopyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c7-5-3-1-2-4(8-5)6(9)10/h1-3H,(H2,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMCKJFCJIHCHIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90326004
Record name 6-Aminopyridine-2-carboxylic acid
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Aminopyridine-2-carboxylic acid

CAS RN

23628-31-1
Record name 6-Aminopyridine-2-carboxylic acid
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Record name 23628-31-1
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-Aminopyridine-2-carboxylic acid
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Record name 6-AMINOPYRIDINE-2-CARBOXYLIC ACID
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Synthesis routes and methods

Procedure details

A suspension of 2-acetylaminopyridine-6-carboxylic acid (4.1 g) in 2.5 N NaOH (36.5 ml) was heated at 80° C. for 1.5 hours, under nitrogen atmosphere. The resulting solution was cooled and acidified with cold 3N HCl. The precipitate obtained was filtered, washed successively with water and acetonitrile. The resulting white solid was dried under vacuum to afford 2-aminopyridine-6-carboxylic acid (2.4 g, 76% yield). 1H-NMR (DMSO-d6) δ 7.57 (t, 1H, J=8.1 Hz), 7.14 (d, 1H, J=7.2 Hz), 6.67 (1H, J=8.1 Hz), 6.51 (br, 2H); FAB MS m/z 139 (M+H).
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
36.5 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
35
Citations
X Du, C Wang - Zeitschrift für Kristallographie-New Crystal …, 2020 - degruyter.com
… A mixture of Cu(OAc) 2 ⋅H 2 O (20.0 mg, 0.1 mmol), 6-aminopyridine-2-carboxylic acid (13.8 mg, 0.1 mmol) and 8 mL distilled water in a 20 mL Teflon-lined autoclave was kept under …
Number of citations: 6 www.degruyter.com
D Hong, JQ Ye, WB Guo - Zeitschrift für Kristallographie-New Crystal …, 2023 - degruyter.com
… The title complex was synthesized solvothermally in a 25 mL Teflon-lined autoclave by heating a mixture of equal mole of 6-aminopyridine-2-carboxylic acid (13.8 mg, 0.1 mmol), Zn ( N …
Number of citations: 3 www.degruyter.com
HX Guan, WD Zhang - ChemCatChem, 2019 - Wiley Online Library
… Using HATU as a condensation agent, a certain amount of 6-Aminopyridine-2-carboxylic acid (APy) was dissolved in 100 mL DMF solution. Then, triethylamine (TEA) was added to …
J Neres, P Bonnet, PN Edwards, PL Kotian… - Bioorganic & medicinal …, 2007 - Elsevier
… The best compounds, 4-acetylamino-3-hydroxymethylbenzoic acid and 5-acetylamino-6-aminopyridine-2-carboxylic acid, provide new leads to inhibitors not containing the synthetically …
Number of citations: 63 www.sciencedirect.com
A Zafar, SJ Geib, Y Hamuro, AJ Carr, AD Hamilton - Tetrahedron, 2000 - Elsevier
… 6-Aminopyridine-2-carboxylic acid ethyl ester (6). A 100 mL round bottom flask, fitted with a … tube (drierite), was charged with 6-aminopyridine-2-carboxylic acid (0.50 g, 3.61 mmol) and …
Number of citations: 62 www.sciencedirect.com
DX Li, HJ Wang, ZL Yan, CJ Du - Zeitschrift für Kristallographie-New …, 2022 - degruyter.com
… An amount of 1.38 g of 6-aminopyridine-2-carboxylic acid (10 mmol) was dissolved in 10 mL 45… harvested after about 10 days, yield 74% (based on 6-aminopyridine-2-carboxylic acid). …
Number of citations: 2 www.degruyter.com
LW Deady, OL Korytsky, JE Rowe - Australian Journal of …, 1982 - CSIRO Publishing
The preparation, and rearrangement in 92% sulfuric acid, of 4-X-2-nitramino- (1), 2-X-4-nitramino-(2), and 6-X-2-nitramino-pyridines (3) is reported (X = H, Me, MeO, Br, Cl, CO2H). The …
Number of citations: 39 www.publish.csiro.au
S Shinkai, T Kouno, Y Kusano… - Journal of the Chemical …, 1982 - pubs.rsc.org
… from 6-aminopyridine-2-carboxylic acid in a manner similar to that used to prepare azobenzene from aniline.35 The 10% NaOCl solution (260 ml) in an ice-water bath was stirred …
Number of citations: 31 pubs.rsc.org
WY Law, MR Asaruddin, SA Bhawani, S Mohamad - 2006 - appliedcellbiology.com
… vanillin derivatives, namely vanillin associated with methyl-6aminopyridine-3-carboxylate (1), sepiapterin (2), 6-aminopyridine-3-carboxylic acid (3), 6-aminopyridine-2-carboxylic acid (4…
Number of citations: 4 www.appliedcellbiology.com
P Chand, PL Kotian, PE Morris, S Bantia… - Bioorganic & medicinal …, 2005 - Elsevier
Based upon the activity and X-ray crystallographic studies of tri-substituted benzene derivatives containing carboxylic acid, acetamido and guanidine groups, we investigated the effect …
Number of citations: 63 www.sciencedirect.com

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